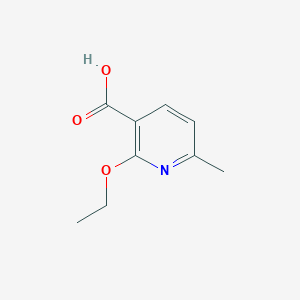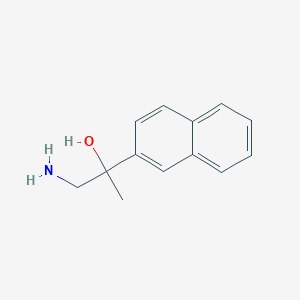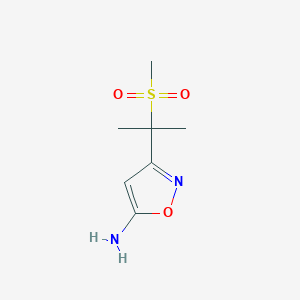
3-(2-甲磺酰丙-2-基)-1,2-恶唑-5-胺
描述
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring, which is known for its stability and reactivity, making it a valuable building block in organic synthesis.
科学研究应用
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a β-keto sulfone, with an amine in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it scalable for large-scale production.
化学反应分析
Types of Reactions
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
作用机制
The mechanism by which 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The sulfonyl group can also participate in redox reactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazole: Lacks the amine group, which may affect its reactivity and applications.
3-(2-Methanesulfonylpropan-2-yl)-1,2-thiazol-5-amine: Contains a sulfur atom in place of the oxygen in the oxazole ring, which can alter its chemical properties.
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-4-amine: The position of the amine group is different, potentially affecting its reactivity and interactions.
Uniqueness
3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both the sulfonyl and amine groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
属性
IUPAC Name |
3-(2-methylsulfonylpropan-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-7(2,13(3,10)11)5-4-6(8)12-9-5/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGSSABRZSXEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


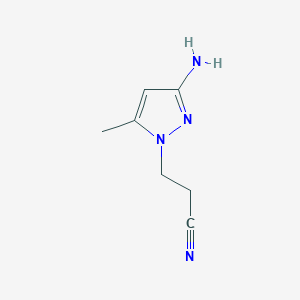
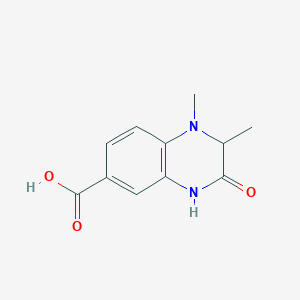

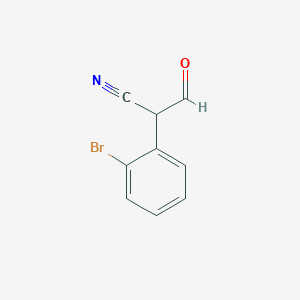



![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)

